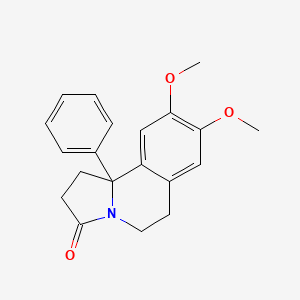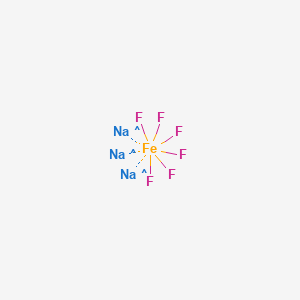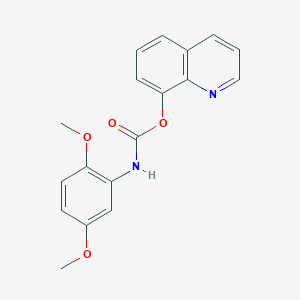
8-Quinolinyl 2,5-dimethoxyphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinyl 2,5-dimethoxyphenylcarbamate is a chemical compound with the molecular formula C18H16N2O4 It is known for its unique structure, which combines a quinoline ring with a dimethoxyphenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinyl 2,5-dimethoxyphenylcarbamate typically involves the reaction of 8-quinolinol with 2,5-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions: 8-Quinolinyl 2,5-dimethoxyphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinyl derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carbamate group.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or phenyl rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens or nucleophiles, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl oxides, while reduction could produce quinolinyl amines.
Scientific Research Applications
8-Quinolinyl 2,5-dimethoxyphenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 8-Quinolinyl 2,5-dimethoxyphenylcarbamate exerts its effects involves interactions with specific molecular targets. The quinoline ring can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. The carbamate group may also play a role in modulating the compound’s activity by affecting its solubility and stability.
Comparison with Similar Compounds
8-Quinolinyl 2,4-dimethoxyphenylcarbamate: This compound is structurally similar but has a different substitution pattern on the phenyl ring.
Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (QUPIC): Another quinoline derivative with distinct functional groups.
Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC): Similar to QUPIC but with a cyclohexylmethyl group.
Uniqueness: 8-Quinolinyl 2,5-dimethoxyphenylcarbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both quinoline and dimethoxyphenylcarbamate groups provides a versatile framework for various applications.
Properties
CAS No. |
99541-02-3 |
|---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
quinolin-8-yl N-(2,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C18H16N2O4/c1-22-13-8-9-15(23-2)14(11-13)20-18(21)24-16-7-3-5-12-6-4-10-19-17(12)16/h3-11H,1-2H3,(H,20,21) |
InChI Key |
QLTOEFHUCJSRLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
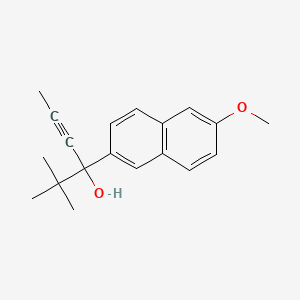
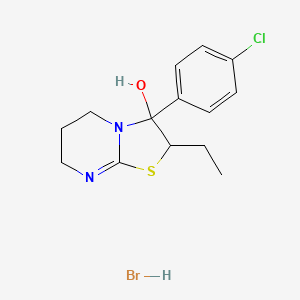
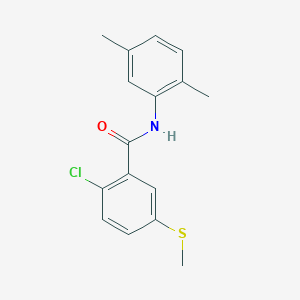

![4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline](/img/structure/B11950135.png)



